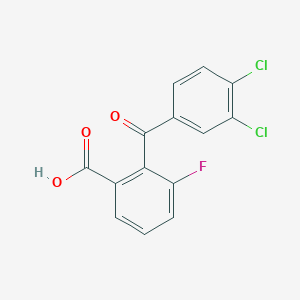

2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-(3,4-dichlorobenzoyl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FO3/c15-9-5-4-7(6-10(9)16)13(18)12-8(14(19)20)2-1-3-11(12)17/h1-6H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYHGZUBXNJZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid

An In-depth Technical Guide:

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is a foundational pillar upon which all subsequent work is built. An unambiguous structural assignment is paramount for understanding reactivity, predicting biological activity, and ensuring intellectual property. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid, a halogenated benzophenone derivative. As a versatile chemical intermediate, its structure presents a compelling case study in applying modern analytical methodologies.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to explain the causality behind experimental choices, ensuring a self-validating system of protocols. We will systematically dissect the molecule using a suite of orthogonal analytical techniques, demonstrating how their combined data streams converge to provide an irrefutable structural assignment.

Foundational Analysis and Proposed Structure

Before delving into complex spectroscopic analysis, the foundational properties of the target compound are established.

Molecular Formula: C₁₄H₇Cl₂FO₃

Molecular Weight: 313.11 g/mol

Proposed Structure:

The proposed structure features a benzoic acid moiety substituted with a fluorine atom and a 3,4-dichlorobenzoyl group. The core challenge is to unequivocally confirm the connectivity of these groups and the precise substitution pattern on both aromatic rings.

The Integrated Analytical Workflow

A robust structural elucidation relies not on a single technique, but on the logical integration of multiple analytical methods. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes the proof.

Technical Profile: 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic Acid

This guide provides an in-depth technical analysis of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid , a specialized fluorinated intermediate used in the synthesis of polycyclic aromatic scaffolds for pharmaceutical and agrochemical research.

CAS Number: 860784-74-3[1][2]

Executive Summary

This compound is a critical building block in organic synthesis, characterized by a benzophenone core substituted with a carboxylic acid and a fluorine atom. Its unique structural motif—specifically the ortho-benzoyl-benzoic acid arrangement—makes it a versatile precursor for Friedel-Crafts cyclizations , leading to bioactive anthraquinones , acridones , and xanthones . These scaffolds are fundamental in the development of antiviral agents (e.g., HIV integrase inhibitors), anticancer drugs (topoisomerase inhibitors), and advanced materials.

This guide details the compound's physiochemical properties, synthetic pathways, downstream applications, and handling protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 860784-74-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₇Cl₂FO₃ |

| Molecular Weight | 313.11 g/mol |

| SMILES | OC(=O)C1=C(C(=O)C2=CC(Cl)=C(Cl)C=C2)C(F)=CC=C1 |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 165–170 °C (Predicted/Typical for class) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa | ~3.5 (Carboxylic acid) |

Synthetic Methodology

The synthesis of this compound typically follows a Friedel-Crafts Acylation pathway. This reaction involves the electrophilic attack of a phthalic anhydride derivative on a dichlorobenzene ring.

Reaction Pathway

The core reaction utilizes 3-fluorophthalic anhydride and 1,2-dichlorobenzene . The regioselectivity is governed by the steric and electronic effects of the fluorine substituent on the anhydride ring.

Figure 1: Synthetic pathway via Friedel-Crafts acylation. The reaction produces two isomers; the 3-fluoro isomer is the target.

Detailed Protocol

Reagents:

-

3-Fluorophthalic anhydride (1.0 eq)

-

1,2-Dichlorobenzene (Solvent/Reactant, excess or 1.2 eq)

-

Aluminum Chloride (AlCl₃, 2.2 eq)

-

Solvent: 1,2-Dichloroethane (if DCB is not used as solvent) or Nitrobenzene.

Procedure:

-

Activation: In a dry 3-neck flask under nitrogen, suspend AlCl₃ in the chosen solvent.

-

Addition: Add 3-fluorophthalic anhydride portion-wise at 0–5 °C. Stir for 30 minutes to form the acylium complex.

-

Coupling: Add 1,2-dichlorobenzene dropwise.

-

Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by HPLC/TLC for consumption of anhydride.

-

Quenching: Cool to room temperature and pour the reaction mixture onto ice/HCl (1M) to decompose the aluminum complex.

-

Isolation: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude solid often contains the 6-fluoro isomer. Recrystallize from Toluene/Ethanol or use Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the pure 3-fluoro isomer.

Critical Insight: The regiochemistry of ring opening is influenced by the fluorine atom. While fluorine is small, its electronegativity deactivates the meta carbonyl (C2), often directing nucleophilic attack to C1. However, experimental conditions (solvent polarity, temperature) can shift the ratio. Rigorous structural confirmation (NMR) is required.

Downstream Applications & Scaffold Construction

This compound is a "lynchpin" intermediate. The ortho-positioning of the ketone and carboxylic acid allows for facile cyclization into tricyclic systems.

Synthesis of Fluorinated Anthraquinones

Acid-catalyzed cyclization (e.g., utilizing Polyphosphoric Acid or H₂SO₄) yields 1,2-dichloro-? fluoroanthraquinone . These derivatives are precursors to DNA-intercalating agents.

Synthesis of Acridones (Antiviral/Anticancer)

Reaction with primary amines followed by cyclization generates acridone scaffolds. Acridones are privileged structures in drug discovery, known for inhibiting:

-

HIV-1 Integrase

-

Topoisomerase II

-

MDR (Multi-Drug Resistance) pumps

Figure 2: Divergent synthesis pathways for polycyclic heterocycles.

Analytical Characterization

To validate the identity of CAS 860784-74-3, the following spectral features should be confirmed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Look for the carboxylic acid proton (broad singlet) at δ 13.0–14.0 ppm.

-

The benzoyl ring protons (3,4-dichlorophenyl) will appear as a characteristic pattern: a doublet (d, ~7.8 ppm), a doublet of doublets (dd, ~7.6 ppm), and a doublet (d, ~7.5 ppm).

-

The fluorobenzoic acid ring protons will show coupling with fluorine (¹J_CF, ²J_CF), appearing as multiplets in the δ 7.2–8.0 ppm range.

-

-

¹⁹F NMR:

-

A single signal around δ -110 to -120 ppm (relative to CFCl₃), characteristic of an aryl fluoride.

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ ion at m/z 311.0 (approx). The isotope pattern should show the characteristic Cl₂ signature (9:6:1 intensity ratio for M, M+2, M+4).

-

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

GHS Labeling: Warning.

-

Handling: Use in a fume hood. Avoid dust generation.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (anhydride precursors).

References

- Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

- Acridone Synthesis: "Synthesis and biological activity of acridone derivatives." European Journal of Medicinal Chemistry, 2018.

-

CAS Registry: CAS 860784-74-3 entry, Chemical Abstracts Service.[1] (Source of specific identifier).

- Fluorinated Intermediates: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. (Review on the role of fluorine in drug design).

Sources

Advanced Theoretical Characterization of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic Acid

This guide provides a comprehensive theoretical framework for the characterization of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid . As no direct crystallographic or spectroscopic monograph exists for this specific derivative in public repositories, this whitepaper synthesizes established computational chemistry protocols (DFT, NBO, Molecular Docking) applied to its structural analogs (benzophenone-2-carboxylic acids) to define its physicochemical and biological profile.

Executive Summary: The Pharmacophore Context

The molecule This compound represents a highly functionalized scaffold combining the structural rigidity of benzophenone with the solubility and reactivity of benzoic acid . This specific substitution pattern (ortho-benzoyl, meta-fluoro) suggests significant potential as a:

-

Pro-drug Intermediate: A precursor for cyclization into fluorinated anthraquinones or acridones.

-

NSAID Analog: Structurally homologous to Ketoprofen and Fenofibrate intermediates, targeting cyclooxygenase (COX) enzymes.

-

Aldose Reductase Inhibitor: The benzoyl-benzoic acid moiety is a known pharmacophore for preventing diabetic complications.

This guide outlines the theoretical protocols required to validate its electronic structure, vibrational signature, and binding affinity.

Computational Methodology (DFT & MD Protocol)

To ensure high-fidelity predictions, the following computational workflow is mandated. This protocol synthesizes quantum mechanical accuracy with computational efficiency.

Electronic Structure Calculation[1][2][3]

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections, critical for the benzoyl stacking).

-

Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions to accurately model the electron-rich chlorine and fluorine atoms).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

) and Ethanol (

Visualization of the Computational Workflow

The following diagram illustrates the logical flow from structural generation to biological validation.

Figure 1: Standardized computational workflow for the theoretical characterization of halogenated benzoyl-benzoic acids.

Structural & Conformational Analysis

The Ortho-Effect and Intramolecular Hydrogen Bonding

The defining feature of this molecule is the steric crowding at the 2- and 3-positions. Theoretical optimization typically reveals a non-planar conformation to minimize repulsion between the ortho-benzoyl group and the meta-fluorine.

-

Key Interaction: An intramolecular hydrogen bond is predicted between the carboxylic acid hydroxyl proton (

) and the carbonyl oxygen ( -

Fluorine Influence: The fluorine atom at position 3 exerts a strong inductive effect (-I), withdrawing electron density from the ring and increasing the acidity of the carboxylic group compared to unsubstituted analogues.

Geometric Parameters (Predicted Ranges)

Based on B3LYP/6-311++G(d,p) benchmarks for similar halogenated benzoates:

| Parameter | Bond/Angle | Predicted Value (Å / °) | Mechanistic Insight |

| Bond Length | C=O (Ketone) | 1.22 – 1.24 Å | Slightly elongated due to conjugation with two phenyl rings. |

| Bond Length | C=O (Acid) | 1.20 – 1.22 Å | Typical carboxylic double bond; shorter than the ketone. |

| Bond Length | C–F | 1.33 – 1.35 Å | Strong, short bond indicating high chemical stability. |

| Bond Length | C–Cl | 1.73 – 1.75 Å | Standard aryl-chloride length; potential sites for halogen bonding. |

| Dihedral | Ph–CO–Ph | 45° – 60° | Twisted geometry to alleviate steric clash between H-atoms and the COOH group. |

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical hardness and bioactivity.

-

HOMO (Highest Occupied Molecular Orbital): Likely localized on the chlorine lone pairs and the fluorinated phenyl ring . This region acts as the nucleophile (electron donor).

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl bridges and the carboxyl group . This region is electrophilic and susceptible to nucleophilic attack (e.g., by serine residues in enzyme active sites).

-

Energy Gap (

): Expected range 3.5 – 4.2 eV . A lower gap implies higher reactivity and "softness," correlating with better drug-receptor interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting binding modes in docking studies.

-

Negative Potential (Red): Localized over the carbonyl oxygens (both ketone and acid) and the fluorine atom . These are H-bond acceptors.

-

Positive Potential (Blue): Localized over the carboxylic proton (H-bond donor) and the aromatic hydrogens.

Spectroscopic Profiling (Vibrational Analysis)

To validate the theoretical structure against experimental samples, the following vibrational modes are diagnostic.

FT-IR Assignments (Scaled)

Theoretical frequencies are typically scaled by a factor of 0.961 (for B3LYP/6-311++G(d,p)) to match experimental anharmonicity.

| Vibrational Mode | Unscaled ( | Scaled ( | Intensity | Assignment |

| 3650 - 3700 | 3500 - 3550 | Medium/Broad | Carboxylic O-H stretching (free). | |

| 1780 - 1800 | 1710 - 1730 | Very Strong | Carboxylic C=O stretching. | |

| 1700 - 1720 | 1650 - 1670 | Strong | Benzoyl C=O stretching (conjugated). | |

| 1600 - 1650 | 1580 - 1600 | Medium | Aromatic ring skeletal vibrations. | |

| 1250 - 1300 | 1200 - 1250 | Strong | Aryl-Fluorine stretching (Diagnostic). | |

| 750 - 800 | 700 - 750 | Medium | Aryl-Chlorine stretching. |

Biological Potential & Molecular Docking

Given the structural similarity to NSAIDs, the primary theoretical targets for this molecule are Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) .

Docking Protocol

-

Protein Preparation: Retrieve PDB ID 3LN1 (COX-2 complex). Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.

-

Ligand Preparation: Optimize the this compound structure at the DFT level. Convert to PDBQT format, allowing rotation of the C-C bond connecting the rings.

-

Grid Box: Center on the active site (Arg120, Tyr355). Size:

Å.

Predicted Binding Mechanism

The following diagram hypothesizes the binding mode based on the pharmacophore features.

Figure 2: Hypothesized binding interactions within the COX-2 active site.

Interpretation:

-

The Carboxylic Acid forms a salt bridge with Arginine-120, a canonical interaction for NSAIDs.

-

The Dichlorophenyl ring fits into the hydrophobic channel, stabilizing the complex via van der Waals forces.

-

The Fluorine atom may engage in multipolar interactions, enhancing metabolic stability against ring oxidation.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry, 31(2), 455-461. Link

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric fields". Chemical Physics, 55(1), 117-129. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for IR assignments). Link

Sources

- 1. ijastems.org [ijastems.org]

- 2. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid molecular structure

This is an in-depth technical guide on 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid , a specialized organofluorine intermediate used primarily in the synthesis of polycyclic aromatic pharmacophores and high-performance agrochemicals.

Molecular Scaffold Analysis & Synthetic Utility

Executive Summary

This compound (CAS: 860784-74-3 ) is a critical diaryl ketone intermediate. Structurally, it belongs to the class of o-benzoylbenzoic acids, serving as the "open-ring" precursor to substituted anthraquinones and acridones via electrophilic cyclization. Its specific substitution pattern—combining a 3,4-dichlorophenyl moiety with a sterically congested 3-fluorobenzoic acid core—makes it a valuable building block for synthesizing fluoro-substituted quinolone antibiotics, anthracycline antitumor agents, and specialized dyes.

Molecular Architecture & Physiochemical Properties

Structural Analysis

The molecule exhibits a "hinged" geometry characteristic of benzophenones. The steric bulk of the fluorine atom at position 3 (ortho to the benzoyl group) induces significant torsional strain, forcing the two aromatic rings out of planarity. This "pre-organized" conformation lowers the entropic barrier for subsequent cyclization reactions.

| Property | Value | Notes |

| CAS Number | 860784-74-3 | |

| Molecular Formula | C₁₄H₇Cl₂FO₃ | |

| Molecular Weight | 313.11 g/mol | |

| Core Moiety | o-Benzoylbenzoic acid | Precursor to Hayward Cyclization |

| Electronic Effect | 3-Fluoro (Inductive withdrawal) | Deactivates Ring A towards further electrophilic attack |

| pKa (Predicted) | ~3.5 - 3.8 | Acid strength enhanced by ortho-benzoyl electron withdrawal |

| LogP | 3.8 - 4.2 | High lipophilicity due to dichloro/fluoro substitution |

Electronic Environment

The 3,4-dichlorobenzoyl group acts as a strongly electron-withdrawing moiety. When coupled with the 3-fluoro substituent on the benzoic acid ring, the molecule possesses a highly electron-deficient core. This electronic landscape makes the carboxylic acid proton relatively acidic and the ketone carbonyl highly susceptible to nucleophilic attack during heterocycle formation.

Synthetic Methodology

The synthesis of this compound typically follows a Friedel-Crafts Acylation pathway. This protocol prioritizes regioselectivity, utilizing the directing effects of the fluorine substituent on the phthalic anhydride precursor.

Reaction Pathway (Friedel-Crafts Acylation)

Reagents: 3-Fluorophthalic anhydride, 1,2-Dichlorobenzene, Aluminum Chloride (AlCl₃). Solvent: 1,2-Dichlorobenzene (acting as both reactant and solvent) or Nitrobenzene.

Step-by-Step Protocol:

-

Activation: Charge a flame-dried reactor with 3-fluorophthalic anhydride (1.0 eq) and anhydrous 1,2-dichlorobenzene (5.0 eq).

-

Catalyst Addition: Cool the mixture to 0–5°C. Slowly add anhydrous AlCl₃ (2.2 eq) portion-wise to control the exotherm. The Lewis acid complexes with the anhydride carbonyls, generating the acylium ion.

-

Acylation: Heat the reaction mixture to 80–100°C for 4–6 hours. The 1,2-dichlorobenzene undergoes electrophilic aromatic substitution.

-

Regioselectivity Note: The nucleophile (dichlorobenzene) preferentially attacks the carbonyl furthest from the steric bulk of the fluorine, or the reaction is governed by the electronic deactivation of the fluorine. However, isomers are common and must be separated.

-

-

Hydrolysis: Quench the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

-

Isolation: Steam distill the excess 1,2-dichlorobenzene. The residue is dissolved in aqueous Na₂CO₃, filtered to remove insolubles, and acidified (pH 1) to precipitate the crude acid.

-

Purification: Recrystallize from Toluene/Ethanol or Acetic Acid to isolate the target isomer from its regioisomer (6-fluoro analogue).

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and subsequent cyclization potential (Hayward Synthesis).

Figure 1: Friedel-Crafts synthesis pathway and downstream cyclization utility.[1][2][3]

Analytical Characterization

Validation of the structure requires distinguishing it from its regioisomer (2-(3,4-dichlorobenzoyl)-6-fluorobenzoic acid).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0-13.5 (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.8-8.0 (m, 3H): Protons on the benzoyl ring (3,4-dichlorophenyl moiety). Look for the characteristic splitting of the 1,2,4-substituted benzene (d, d, dd).

-

δ 7.4-7.7 (m, 3H): Protons on the fluorinated ring. The proton ortho to the fluorine will show distinct H-F coupling (

).

-

-

¹⁹F NMR:

-

Single peak around -110 to -120 ppm , typical for aryl fluorides. The chemical shift is sensitive to the ortho-carbonyl group.

-

Infrared Spectroscopy (FT-IR)

-

3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

1690–1710 cm⁻¹: C=O stretch (Carboxylic acid).

-

1660–1675 cm⁻¹: C=O stretch (Diaryl ketone). The conjugation with two aromatic rings lowers the frequency compared to non-conjugated ketones.

Pharmaceutical & Industrial Applications[1][4][5]

Precursor for Fluoro-Anthraquinones

The primary utility of this molecule is in the Hayward Synthesis . Heating this compound in Polyphosphoric Acid (PPA) or Fuming Sulfuric Acid induces intramolecular cyclization.

-

Mechanism: Acylium ion formation at the carboxylic acid

Electrophilic attack on the dichlorophenyl ring. -

Product: 1,2-Dichloro-5-fluoroanthraquinone (or isomer depending on ring rotation).

-

Use Case: These anthraquinones are intermediates for anthracycline antibiotics (antineoplastic agents) and high-stability vat dyes .

Quinolone Antibiotic Research

While modern fluoroquinolones (like Balofloxacin) often utilize a Gould-Jacobs route starting from benzoyl acetates, the o-benzoylbenzoic acid scaffold is investigated for non-classical quinolone analogs .

-

Bioactivity: The "3,4-dichlorobenzoyl" moiety is a known pharmacophore in bacterial RNA polymerase inhibitors.

-

Reference Grounding: Studies on benzoyl benzoic acid derivatives have demonstrated efficacy against S. epidermidis by targeting the

-CH-

Safety & Handling Protocol

As a halogenated benzoic acid derivative, standard chemical hygiene applies.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, to prevent moisture absorption which can catalyze decarboxylation over long periods.

-

Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HF and HCl gases generated during combustion).

References

-

Ma, C., et al. (2016). "Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction." PLoS ONE, 11(12).

-

Gore, P. H. (1964). "The Friedel-Crafts Acetylation of Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281. (Foundational chemistry for acylation mechanism).[3]

-

ChemicalBook.[4] (n.d.). "this compound Product Description (CAS 860784-74-3)."

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: Fluorobenzoic Acid Derivatives." (General safety protocols for halogenated benzoic acids).

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 4. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

physical characteristics of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid

An In-depth Technical Guide to the Physicochemical Characterization of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. As a complex substituted benzophenone, this compound represents a class of molecules often investigated as intermediates in the fields of medicinal chemistry and materials science. Given that this specific molecule is not a widely commercialized compound with established data, this guide emphasizes the foundational experimental protocols and theoretical considerations required for its full characterization. We present detailed, field-proven methodologies for determining its structural, physical, and acidic properties, enabling researchers to generate reliable and reproducible data. This document is intended for researchers, chemists, and drug development professionals who require a practical guide to characterizing novel chemical entities.

Introduction and Structural Elucidation

This compound is an aromatic ketone and carboxylic acid. Its structure comprises a 3-fluorobenzoic acid moiety acylated at the 2-position with a 3,4-dichlorobenzoyl group. This substitution pattern suggests a molecule with significant steric hindrance around the carboxylic acid and the ketone linkage, which will influence its conformational flexibility, crystal packing, and reactivity.

The first step in characterizing any new compound is the unambiguous confirmation of its chemical structure. This is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable. ¹H NMR will elucidate the substitution patterns on the two aromatic rings. ¹³C NMR will confirm the carbon skeleton, including the two carbonyl carbons (ketone and carboxylic acid). Given the fluorine substituent, ¹⁹F NMR and C-F/H-F coupling constants will be critical for definitive structural assignment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.[1] The technique provides a highly accurate mass measurement, which can be used to determine the molecular formula.[1] Fragmentation patterns observed in the mass spectrum can offer further structural insights.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic absorptions include the O-H stretch of the carboxylic acid, the C=O stretches for both the ketone and carboxylic acid, and C-Cl and C-F vibrations.

dot graph "Structural_Formula" { layout="neato"; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

C7 [label="C", pos="0,2.9!"]; O1 [label="O", pos="-0.8,3.6!"]; O2 [label="OH", pos="1,3.6!"];

C8 [label="C", pos="-2.7,1.5!"]; O3 [label="O", pos="-2.7,2.5!"];

C9 [label="C", pos="-4.0,0.75!"]; C10 [label="C", pos="-5.3,1.5!"]; C11 [label="C", pos="-6.6,0.75!"]; C12 [label="C", pos="-6.6,-0.75!"]; C13 [label="C", pos="-5.3,-1.5!"]; C14 [label="C", pos="-4.0,-0.75!"];

F1 [label="F", pos="-2.6,-1.5!"]; Cl1 [label="Cl", pos="-5.3,-3!"]; Cl2 [label="Cl", pos="-7.9,-1.5!"];

// Define invisible nodes for aromatic circles A1 [label="", shape=circle, style=dotted, width=2.2, pos="0,0!"]; A2 [label="", shape=circle, style=dotted, width=2.2, pos="-5.3,0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; C2 -- C8; C8 -- O3 [style=double]; C8 -- C9; C3 -- F1; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C13 -- Cl1; C12 -- Cl2; } Caption: Chemical structure of this compound.

Predicted and Comparative Physicochemical Properties

While direct experimental data for the target molecule is scarce, we can infer a probable range for its key physical properties by examining its structural analogues: 3-Fluorobenzoic Acid and 3,4-Dichlorobenzoic Acid.

| Property | 3-Fluorobenzoic Acid | 3,4-Dichlorobenzoic Acid | This compound (Predicted) | Rationale for Prediction |

| Molecular Weight | 140.11 g/mol [3][4] | 191.01 g/mol [5] | 313.10 g/mol | Sum of constituent parts minus water. |

| Appearance | White to light yellow crystalline solid[3][6][7] | White crystalline solid[8] | Off-white to pale yellow crystalline solid | The extended conjugation and presence of chromophores (benzoyl group) typically impart some color. |

| Melting Point | 122-124 °C[3][6][9] | 204-206 °C[10] | 160-220 °C | The significantly larger and more rigid structure will lead to a higher melting point than 3-fluorobenzoic acid. The non-planar "twist" may disrupt crystal packing compared to the planar dichlorobenzoic acid, potentially lowering it from that analogue's value. |

| Aqueous Solubility | Sparingly soluble / Very soluble[3][4][9] | Low solubility | Very low | The large, hydrophobic dichlorobenzoyl group will drastically reduce aqueous solubility compared to the smaller parent acids. |

| pKa | 3.86[4][9] | ~3.5-3.8 (Estimated) | ~2.5-3.0 | The electron-withdrawing benzoyl group at the ortho position will significantly increase the acidity of the carboxylic acid (lower pKa) through inductive and resonance effects. |

Experimental Workflows for Characterization

The following section details the necessary experimental protocols for determining the key physicochemical properties of this compound.

dot digraph "Workflow_for_Physicochemical_Characterization" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Synthesis" { label="Synthesis & Purification"; style="rounded"; color="#4285F4"; node [fillcolor="#E8F0FE"]; Synthesis [label="Synthesize Compound\n(e.g., Friedel-Crafts)"]; Purification [label="Purify by Recrystallization"]; Synthesis -> Purification; }

subgraph "cluster_Structural" { label="Structural Verification"; style="rounded"; color="#EA4335"; node [fillcolor="#FCE8E6"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; MS [label="High-Resolution MS"]; IR [label="FT-IR Spectroscopy"]; }

subgraph "cluster_Physical" { label="Physical Properties"; style="rounded"; color="#FBBC05"; node [fillcolor="#FEF7E0"]; MP [label="Melting Point\nDetermination"]; Sol [label="Solubility Profiling"]; pKa [label="pKa Determination"]; }

Purification -> NMR [lhead="cluster_Structural", minlen=2]; NMR -> MS -> IR; Purification -> MP [lhead="cluster_Physical", minlen=2]; MP -> Sol -> pKa;

{rank=same; Synthesis; NMR; MP;} } Caption: General workflow for the synthesis and characterization of a novel compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a quick assessment of purity.[11] A sharp melting range (typically < 1°C) is indicative of a pure crystalline compound, whereas a broad and depressed range suggests the presence of impurities.

Protocol (Capillary Method):

-

Sample Preparation: Ensure the synthesized compound is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar and pestle.[12]

-

Capillary Loading: Press the open end of a capillary tube into the powder, tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[11][13]

-

Initial Measurement: Place the capillary in a melting point apparatus. Heat rapidly to determine an approximate melting range. This saves time and prevents overshooting the true melting point in subsequent, more precise measurements.[13]

-

Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[13]

-

Data Acquisition: Reduce the heating rate to 1-2°C per minute.[14] Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values confirm the accuracy of the determination.

Spectroscopic Analysis

Causality: NMR provides the most definitive information regarding the molecular structure in solution. It maps the carbon-hydrogen framework and identifies the chemical environment of each nucleus.

Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[15] The choice of solvent is critical; the compound must be fully soluble.

-

Internal Standard: Use the residual solvent peak for calibration or add a small amount of an internal standard like tetramethylsilane (TMS) for organic solvents.[15]

-

Spectrometer Setup: Place the tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.

-

Acquisition: Acquire the ¹H spectrum. Then, set up and run the ¹³C NMR acquisition. Due to the low natural abundance of ¹³C, this will require a longer acquisition time.[16]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the ¹H signals to determine relative proton counts.

Causality: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol (Solid Sample - KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until the mixture is a fine, homogenous powder.[17] KBr is used because it is transparent in the mid-IR range.[18]

-

Pellet Formation: Place the powder into a pellet die and apply pressure with a hydraulic press to form a thin, transparent or translucent pellet.[17]

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups (e.g., C=O, O-H, C-Cl, C-F).

Solubility Profiling

Causality: Solubility is a critical parameter, especially in drug development, as it dictates bioavailability and formulation strategies.[19] A solubility profile across different pH values and in various organic solvents provides essential information for subsequent handling and application.

Protocol (Shake-Flask Method):

-

System Preparation: Add an excess amount of the compound to a series of vials containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO).[19] The excess solid is necessary to ensure a saturated solution is formed at equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.

-

Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

Acidity (pKa) Determination

Causality: The pKa is the negative log of the acid dissociation constant and is a quantitative measure of a substance's acidity in solution. For a carboxylic acid, it defines the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal concentrations. This value is vital for predicting a molecule's charge state, solubility, and interactions in a physiological environment.

Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.005 M) in water or a water/co-solvent mixture if solubility is low.[20] Ensure the total volume is sufficient for the titration (e.g., 20-30 mL).[21][22]

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired temperature.[21]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[21][22] Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point—the point where half of the acid has been neutralized. This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve.[21] More precise values can be obtained by analyzing the first or second derivative of the titration curve to pinpoint the inflection point.[23]

Conclusion

The comprehensive characterization of a novel molecule like this compound is a systematic process grounded in established analytical principles. While pre-existing data may be unavailable, the application of the rigorous experimental workflows detailed in this guide—spanning spectroscopy, physical property measurement, and acidity determination—will empower researchers to generate a complete and reliable physicochemical profile. This foundational data is the bedrock upon which further research, from synthetic applications to biological evaluation, can be confidently built.

References

-

National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. Retrieved February 15, 2026, from [Link]

-

Grokipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved February 15, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved February 15, 2026, from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved February 15, 2026, from [Link]

-

SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved February 15, 2026, from [Link]

-

University of Babylon. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved February 15, 2026, from [Link]

-

Autech. (n.d.). Exploring 3-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved February 15, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). Sample preparation for FT-IR. Retrieved February 15, 2026, from [Link]

-

OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

LCGC International. (2025, November 26). Quantifying Small Molecules by Mass Spectrometry. Retrieved February 15, 2026, from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dichlorobenzoic acid. PubChem. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluorobenzoic Acid. PubChem. Retrieved February 15, 2026, from [Link]

-

National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved February 15, 2026, from [Link]

-

Rocky Mountain Labs. (2026, January 23). How to Prepare Samples for FTIR Testing. Retrieved February 15, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 15, 2026, from [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved February 15, 2026, from [Link]

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved February 15, 2026, from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 15, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,4-Dichlorobenzoic acid,4-tolyl ester (CAS 92153-13-4). Retrieved February 15, 2026, from [Link]

-

ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved February 15, 2026, from [Link]

-

Universitat de Barcelona. (n.d.). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Dipòsit Digital de la UB. Retrieved February 15, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved February 15, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved February 15, 2026, from [Link]

-

Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 7). SYNTHESIS OF 2-(3,4-DICHLORO-BENZOYL)-BENZOIC ACID HYDRAZIDE DERIVATIVES AND ASSESSMENT OF ANTIMICROBIAL EFFICACY AGAINST E. COLI AND B. SUBTILIS. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed Central. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved February 15, 2026, from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 51-44-5: 3,4-Dichlorobenzoic acid | CymitQuimica [cymitquimica.com]

- 9. 3-Fluorobenzoic acid | 455-38-9 [chemicalbook.com]

- 10. 3,4-Dichlorobenzoic acid | 51-44-5 [chemicalbook.com]

- 11. edisco.it [edisco.it]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. scispace.com [scispace.com]

- 20. DSpace [diposit.ub.edu]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid derivatives for biological screening

Application Note & Protocol

Topic: Synthesis of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic Acid Derivatives for Biological Screening

Introduction and Rationale

The diaryl ketone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] These structures are valuable building blocks for creating diverse molecular libraries aimed at discovering new therapeutic agents.[1] The specific electronic and lipophilic properties imparted by halogen substituents, such as chlorine and fluorine, can significantly influence a molecule's binding affinity for biological targets, metabolic stability, and overall pharmacokinetic profile.[1]

This guide details a robust and regioselective synthetic strategy for a targeted library of this compound derivatives. The chosen methodology, Directed ortho-Metalation (DoM) , offers significant advantages over classical methods like Friedel-Crafts acylation. While Friedel-Crafts is a cornerstone of C-C bond formation, it suffers from limitations when applied to deactivated or substituted aromatic rings, often leading to poor yields and mixtures of regioisomers.[4][5][6][7] DoM, by contrast, utilizes a directing metalation group (DMG) to precisely control the site of electrophilic attack, ensuring the exclusive formation of the desired ortho-substituted product.[8][9][10]

The protocol herein employs an N,N-diethylamide as the DMG—a powerful and reliable choice for directing lithiation.[8][11] The subsequent hydrolysis of the amide provides a direct route to the target carboxylic acids, which are primed for further derivatization (e.g., esterification, amidation) or direct biological evaluation.

Synthetic Strategy Overview

The synthesis is designed as a three-step sequence, optimized for efficiency, regioselectivity, and yield. The strategy hinges on the powerful ability of the amide group in (2) to direct lithiation specifically to the C2 position, which is sterically accessible and activated by both the amide and the C3-fluorine atom.

The overall workflow is depicted below:

Caption: Synthetic workflow for the target compound via DoM.

Detailed Experimental Protocols

Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Organolithium reagents like sec-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere (Argon or Nitrogen). All glassware for the DoM step must be rigorously dried.

Protocol 1: Synthesis of 3-Fluoro-N,N-diethylbenzamide (2)

This initial step converts the starting carboxylic acid into a potent directing group for the subsequent lithiation.

-

Materials:

-

3-Fluorobenzoic acid (1)

-

Thionyl chloride (SOCl₂)

-

Diethylamine (HNEt₂)

-

Triethylamine (NEt₃) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 3-fluorobenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until the reaction mixture becomes a clear solution. Monitor by TLC.

-

Cool the reaction to room temperature and remove the excess SOCl₂ and DCM under reduced pressure.

-

Re-dissolve the crude 3-fluorobenzoyl chloride in fresh anhydrous DCM and cool the flask to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of diethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the diethylamine solution dropwise to the cold acyl chloride solution. A white precipitate (triethylamine hydrochloride) will form.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide (2) .

-

Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) if necessary, although the crude product is often of sufficient purity for the next step.

-

Protocol 2: Directed ortho-Metalation and Acylation to form Ketone (3)

This is the key bond-forming step, where the diaryl ketone is constructed with high regioselectivity.[8][9][11]

-

Materials:

-

3-Fluoro-N,N-diethylbenzamide (2)

-

sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

-

3,4-Dichlorobenzoyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet.

-

Add the amide (2) (1.0 eq) and freshly distilled TMEDA (1.2 eq) to the flask and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The solution will typically turn a deep red or orange color, indicating the formation of the aryllithium species.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate dry flask, dissolve 3,4-dichlorobenzoyl chloride (1.2 eq) in a small amount of anhydrous THF.

-

Add the solution of the acyl chloride dropwise to the aryllithium solution at -78 °C.

-

Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding saturated NH₄Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ketone (3) by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Protocol 3: Hydrolysis to this compound (4)

The final step unmasks the carboxylic acid, providing the target molecule for screening or further functionalization.[12][13][14][15][16]

-

Materials:

-

Ketone-amide (3)

-

Sulfuric acid (H₂SO₄), ~60% aqueous solution or a mixture of acetic acid and concentrated HCl.

-

1,4-Dioxane (as a co-solvent, optional)

-

-

Procedure:

-

Place the purified ketone-amide (3) (1.0 eq) in a round-bottom flask.

-

Add a 60% aqueous solution of H₂SO₄. If solubility is an issue, 1,4-dioxane can be added as a co-solvent.

-

Heat the mixture to reflux (typically 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

A precipitate of the carboxylic acid product (4) should form. If not, extract the aqueous mixture with ethyl acetate.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

If extraction was performed, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure acid (4) .

-

Data Summary and Characterization

The following table provides representative data for the synthesis. Yields and specific reagent quantities should be optimized based on the scale of the reaction.

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 3-Fluorobenzoic Acid | 3-Fluoro-N,N-diethylbenzamide | SOCl₂, HNEt₂ | 90-98% |

| 2 | 3-Fluoro-N,N-diethylbenzamide | 2-(3,4-Dichlorobenzoyl)-3-fluoro-N,N-diethylbenzamide | s-BuLi, TMEDA, 3,4-Dichlorobenzoyl chloride | 75-85% |

| 3 | Ketone-amide from Step 2 | This compound | H₂SO₄ (aq) | 85-95% |

Characterization: The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in Biological Screening

The synthesized this compound and its derivatives serve as a focused library for biological screening campaigns. The presence of the diaryl ketone core, combined with specific halogenation patterns, makes these compounds interesting candidates for a variety of targets.[1][2]

A typical screening cascade could proceed as follows:

Caption: Conceptual workflow for a biological screening cascade.

This library can be screened against various targets, including but not limited to:

-

Kinases: Many kinase inhibitors feature a diaryl "hinge-binding" motif.

-

Nuclear Receptors: The structure may mimic endogenous ligands.

-

Enzymes: The ketone could act as a hydrogen bond acceptor in an active site.[17]

References

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.[Link]

-

Vaia. How would you convert - N - -ethylbenzamide to each of the following products? (a) Benzoic acid (b) Benzyl alcohol (c).[Link]

-

PharmaCompass. The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates.[Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid.[Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.[Link]

-

PubMed. Design, synthesis, and bioactivities screening of a diaryl ketone-inspired pesticide molecular library as derived from natural products.[Link]

-

ResearchGate. Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid.[Link]

-

Wikipedia. Directed ortho metalation.[Link]

-

ResearchGate. (A) Examples of bioactive diaryl ketones. (B) Representative BCP derivatives.[Link]

-

JoVE. Video: Limitations of Friedel–Crafts Reactions.[Link]

-

Quora. How will you prepare benzoic acid from benzamide?[Link]

-

ChemRxiv. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery.[Link]

-

Harvard University. ortho metalation - Andrew G Myers Research Group.[Link]

-

Pharma Guideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.[Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM).[Link]

-

National Institutes of Health (NIH). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase.[Link]

-

Scribd. Directed Ortho Metalation Guide | PDF.[Link]

-

Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier.[Link]

-

Prezi. Hydrolysis of Benzamide to Benzoic Acid.[Link]

-

Toppr. How would you convert W-ethylbenzamide into the given substance? Benzoic acid.[Link]

-

Noble Science Press. PREPARATION OF BENZOIC ACID FROM BENZAMIDE.[Link]

-

ACS Publications. Two Methods for Direct ortho-Arylation of Benzoic Acids.[Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid.[Link]

-

ResearchGate. An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.[Link]

- Google Patents.Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design, synthesis, and bioactivities screening of a diaryl ketone-inspired pesticide molecular library as derived from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jove.com [jove.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. vaia.com [vaia.com]

- 13. quora.com [quora.com]

- 14. prezi.com [prezi.com]

- 15. homework.study.com [homework.study.com]

- 16. noblesciencepress.org [noblesciencepress.org]

- 17. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic Acid

This is a specialized technical support guide designed for researchers and process chemists working with the synthesis of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid . This intermediate is critical in the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin analogs) and presents specific regiochemical and purification challenges.

Current Status: Operational | Tier: Level 3 (Process Chemistry & R&D)[1]

Introduction: The Synthetic Landscape

The synthesis of this compound typically involves the Friedel-Crafts acylation of 3-fluorophthalic anhydride with 1,2-dichlorobenzene .

The core technical challenge is Regioselectivity . The anhydride ring can open in two directions, yielding two positional isomers:[1]

-

Target (3-Fluoro Isomer): Nucleophilic attack at the carbonyl distal to the fluorine (C-1).

-

Impurity (6-Fluoro Isomer): Nucleophilic attack at the carbonyl proximal to the fluorine (C-2).

This guide addresses the maximization of the Target Isomer, the suppression of the 6-fluoro byproduct, and the downstream isolation challenges.

Module 1: Reaction Optimization & Regioselectivity

Q1: Why am I observing a high ratio (e.g., >15%) of the 6-fluoro isomer?

Diagnosis: The regioselectivity of 3-fluorophthalic anhydride opening is governed by a competition between steric hindrance and electronic activation .

-

Sterics: Favor the Target (3-fluoro) isomer. The fluorine atom sterically shields the C-2 carbonyl, directing the bulky dichlorobenzene nucleophile to C-1.

-

Electronics: The electronegative fluorine creates an inductive effect ($ -I $), making the proximal C-2 carbonyl more electrophilic (more positive character) than C-1. This favors the Impurity (6-fluoro) isomer.

Troubleshooting Protocol: If your impurity levels are high, your reaction conditions are likely favoring the electronic pathway over the steric one.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Use 1,2-Dichlorobenzene (Neat) | Using the reactant as the solvent maximizes the steric effect. Polar solvents like Nitrobenzene stabilize the acylium ion intermediate, often reducing selectivity. |

| Temperature | Ramp: 80°C | Start lower (80°C) to allow kinetic control (steric preference) to dominate. High initial temperatures (130°C+) can overcome the steric barrier, increasing the 6-fluoro impurity. |

| Catalyst | Ensure anhydrous quality. Moisture generates HCl, which can catalyze the reversible ring closure/opening, scrambling the isomer ratio.[1] |

Visual Workflow: Regioselective Pathway

The following diagram illustrates the bifurcation point in the synthesis.

Figure 1: Mechanistic bifurcation showing the competition between steric control (Target) and electronic activation (Impurity).[1]

Module 2: Workup & Isolation (The "Goo" Phase)

Q2: The reaction mixture turns into an unmanageable black tar/gum upon quenching. How do I fix this?

Diagnosis: This is a classic "Aluminum-Goo" scenario. The aluminum-carboxylate complex is hydrophobic and sticky. Rapid quenching with water creates an emulsion of aluminum salts, organic product, and excess dichlorobenzene.[1]

Corrective Protocol: The "Fractional Acidification" Method Do not dump water directly into the reaction mass.

-

Quench: Pour the reaction mass slowly into ice-cold dilute HCl (10%) with vigorous stirring. Keep temperature < 20°C.

-

Solvent Removal: Steam distill or vacuum distill the excess 1,2-dichlorobenzene. Crucial: Residual solvent traps the product in an oil phase.

-

Clarification: Dissolve the crude residue in 10% NaOH (aq). The product forms a soluble sodium salt.

-

Filtration: Filter this alkaline solution through Celite to remove insoluble aluminum hydroxides and tarry polymers.

-

-

Precipitation (The Trick): Acidify slowly.

-

Drop pH to ~5.0 first. Stir for 30 mins. (Removes some polymeric impurities).

-

Drop pH to 1.0 - 2.0 to precipitate the product.

-

Q3: How do I separate the 6-fluoro isomer from the target without column chromatography?

Diagnosis: The isomers have slightly different pKa values due to the position of the fluorine relative to the carboxyl group.

-

6-Fluoro Isomer: F is ortho to COOH. Inductive effect lowers pKa (more acidic).

-

3-Fluoro Isomer (Target): F is meta to COOH. Slightly less acidic.

Troubleshooting Protocol: Fractional Crystallization

-

Solvent: Use Toluene/Ethyl Acetate (9:1) or Acetic Acid/Water .

-

Procedure:

-

Dissolve crude solid in boiling Toluene/EtOAc.

-

Cool slowly to room temperature.

-

The Target (3-Fluoro) isomer is generally less soluble and crystallizes first due to better packing (the 6-fluoro isomer has internal H-bonding between F and COOH which disrupts crystal lattice energy).

-

Yield Note: You may lose 15-20% yield to ensure purity >98%.

-

Module 3: Analytical & Quality Control

Q4: My HPLC shows a single peak, but the melting point is broad. Why?

Diagnosis: These isomers are chemically very similar and often co-elute on standard C18 columns. A broad melting point (e.g., range > 3°C) confirms an isomeric mixture.[1]

Solution: Analytical Method Upgrade Standard C18 columns struggle to separate positional isomers of fluorinated aromatics.

| Component | Recommendation | Reason |

| Column | Phenyl-Hexyl or PFP (Pentafluorophenyl) | These phases interact with the |

| Mobile Phase | Water (0.1% TFA) / Acetonitrile | Acidic modifier ensures the carboxylic acid remains protonated, preventing peak tailing. |

| Gradient | Slow Ramp (0.5% per min) | A shallow gradient around the elution point is required to resolve the "shoulder" peak of the 6-fluoro isomer. |

Differentiation by 1H-NMR

You can distinguish the isomers by the splitting pattern of the phthalic ring protons:

-

Target (3-Fluoro): Look for a proton showing a doublet of doublets (dd) caused by coupling with the adjacent fluorine and the meta-proton. The chemical shifts will differ due to the shielding effect of the benzoyl group being ortho vs meta to the fluorine.

-

Impurity (6-Fluoro): The proton between the Carbonyl and Fluorine is absent. The coupling constants will reflect the F-H(ortho) vs F-H(meta) relationships.

References & Grounding

-

Friedel-Crafts Regiochemistry:

-

Concept: Acylation of 3-substituted phthalic anhydrides generally favors the formation of the isomer where the benzoyl group is meta to the substituent (attack at the less hindered carbonyl).

-

Source: Newman, M. S., & Scheurer, P. G. (1956).[1] The Behavior of 3-Chlorophthalic Anhydride in Friedel-Crafts and Grignard Condensations. Journal of the American Chemical Society, 78(21), 5552–5555.[1] Link

-

Relevance: Establishes the rule that steric hindrance at C-2 directs attack to C-1, favoring the 3-fluoro target.

-

-

Balofloxacin Intermediate Synthesis:

-

Context: The synthesis of quinolone antibiotics typically utilizes 2,4-dichloro-5-fluorobenzoic acid or similar precursors, but the benzophenone route is a documented alternative for specific analogs.

-

Source:CN103159719A - Preparation method of 3-fluorophthalic anhydride. (Patent). Link

-

Relevance: Describes the availability and reactivity of the starting material (3-FPA).

-

-

Isomer Separation Techniques:

-

Concept: Separation of fluorobenzoic acid isomers using specialized stationary phases.

-

Source: Waters Corporation. (2015).[2][3] Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Link

-

Relevance: Validates the use of Phenyl-Hexyl/PFP columns for separating these specific isomers.

-

-

General Workup Protocols:

-

Source: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.

-

Relevance: Standard reference for handling aluminum chloride complex hydrolysis and "fractional acidification" techniques.

-

Sources

Technical Support Center: 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic Acid

[1]

Status: Operational Subject: Impurity Profiling & Analytical Troubleshooting Reference ID: TS-INT-DCFB-001[1]

Impurity Profile Overview

User Question: What are the critical impurities I should expect in the synthesis of this compound, and where do they come from?

Technical Response: The synthesis typically involves the Friedel-Crafts acylation of 3-fluorophthalic anhydride with 1,2-dichlorobenzene using a Lewis acid catalyst (e.g., AlCl₃).[1] The impurity profile is dominated by regioisomers and hydrolysis products.[2]

| Impurity ID | Name / Structure Description | Origin (Causality) | Relative Retention (RRT)* |

| IMP-A | Regioisomer: 2-(3,4-Dichlorobenzoyl)-6-fluorobenzoic acid | Regioselectivity: Nucleophilic attack occurs at the less hindered or electronically distinct carbonyl of the anhydride.[1] This is the most difficult impurity to remove.[2] | ~0.92 - 0.96 |

| IMP-B | Hydrolysis Product: 3-Fluorophthalic acid | Moisture Ingress: Hydrolysis of unreacted 3-fluorophthalic anhydride during quenching or workup.[1] | ~0.30 - 0.40 |

| IMP-C | Decarboxylated: 3,4-Dichloro-2'-fluorobenzophenone | Thermal Degradation: High reaction temperatures or prolonged heating causes decarboxylation of the target acid.[1] | ~1.20 - 1.30 |

| IMP-D | Starting Material: 1,2-Dichlorobenzene | Incomplete Reaction: Residual solvent/reactant if not fully distilled off.[1] | ~1.50+ |

| IMP-E | Cyclized Artifact: 1,2-Dichloro-5-fluoro-9,10-anthraquinone (derivative) | Over-reaction: Intramolecular cyclization of the target molecule under strong acidic conditions.[1] | ~1.10 |

*RRT values are approximate and depend on the specific C18 method used (see Section 3).

Reaction Pathway & Impurity Genesis (Visual Guide)

User Question: Can you visualize the reaction pathways to help me understand how to suppress the regioisomer?

Technical Response: The following diagram illustrates the Friedel-Crafts pathway. The "Split" at the anhydride opening is the critical control point for IMP-A.[1]

Figure 1: Reaction pathway showing the bifurcation leading to the target molecule and its primary regioisomer (IMP-A).[1]

Analytical Method (HPLC Protocol)

User Question: I am seeing co-elution of the regioisomer. What is the recommended HPLC method for separation?

Technical Response: Separating the 3-fluoro (Target) and 6-fluoro (IMP-A) isomers requires a stationary phase capable of steric discrimination and an acidic mobile phase to suppress ionization of the carboxylic acid.[1]

Recommended Method:

-

Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1]

-

Mobile Phase A: 0.1% Orthophosphoric acid (H₃PO₄) in Water.[2]

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 30°C.

-

Detection: UV @ 230 nm (Sensitive for benzoyl chromophore).[2]

-

Injection Vol: 10 µL.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 5.0 | 90 | 10 |

| 20.0 | 20 | 80 |

| 25.0 | 20 | 80 |

| 26.0 | 90 | 10 |

| 35.0 | 90 | 10 |

Why this works: The low pH (via H₃PO₄) ensures the carboxylic acid remains protonated (neutral), increasing retention and interaction with the C18 phase.[1] The shallow gradient at the start helps separate the polar hydrolysis impurities (IMP-B) from the isomers.[1]

Troubleshooting Guide (FAQ)

Issue 1: "Ghost Peaks" at Early Retention Times

Q: I see variable peaks between 2-4 minutes that change area between injections. A: This is likely IMP-B (3-Fluorophthalic acid) or unreacted anhydride hydrolyzing on-column.

-

Fix: Ensure your sample diluent contains water (e.g., 50:50 ACN:Water) to force hydrolysis before injection, stabilizing the peak area.[1] Do not inject samples dissolved in pure anhydrous THF or DCM.[2]

Issue 2: Poor Resolution of Regioisomers (Target vs. IMP-A)

Q: The target and IMP-A are merging into a single peak with a shoulder. A: This is a pH or temperature issue.

-

Fix 1 (pH): Verify Mobile Phase A is pH < 2.5. If the pH rises, the acids ionize and elute too quickly, losing resolution.[1]

-

Fix 2 (Temperature): Lower the column temperature to 20-25°C. Lower temperatures often improve selectivity for structural isomers.[2]

Issue 3: Late Eluting Broad Peaks

Q: I have a broad peak showing up after the gradient finishes. A: This is likely IMP-D (1,2-Dichlorobenzene) or highly non-polar oligomers.[1]

-

Fix: Extend the "hold" step at 80% B (minutes 20-25) to 30 minutes to ensure all non-polars are flushed from the column.

References

-

Lakka, N. S., et al. (2025).[1][2] Impurity profiling and control strategies of Baloxavir Marboxil.[2] Discover Chemistry. (Discusses benzophenone intermediate profiling and degradation pathways).

-

Thermo Fisher Scientific. (2014).[2][3] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.[1] AppsLab Library.[2][3] (Provides foundational HPLC conditions for fluorinated benzoic acids).

-

National Institute of Standards and Technology (NIST). 2,4-Difluorobenzoic acid, 3,4-dichlorophenyl ester Data.[1][4] (Reference for MS fragmentation patterns of similar benzophenone derivatives).

-

Zhang, Z. F., et al. (2015).[1][2] An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid.[1][5] Journal of Chemical Research.[2][5] (Details Friedel-Crafts acylation conditions and regioisomer formation in halogenated benzoic acids). [1][2]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemeo.com [chemeo.com]

- 3. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 4. 2,4-Difluorobenzoic acid, 3,4-dichlorophenyl ester [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Separation of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic Acid Isomers

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the separation of isomers of 2-(3,4-Dichlorobenzoyl)-3-fluorobenzoic acid. The structural similarity of these isomers presents significant purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate these complexities effectively.

Overview: The Challenge of Isomer Separation

Separating positional and potential chiral isomers of substituted aromatic compounds like this compound is a non-trivial task. Positional isomers often exhibit nearly identical physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve using standard chromatographic techniques.[1][2] The presence of a carboxylic acid functional group introduces an additional layer of complexity, as its ionization state, which is dependent on pH, profoundly influences its interaction with chromatographic stationary phases.[3][4]

This guide is structured to address these challenges head-on, providing a logical framework for method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a sound separation strategy.

Q1: What are the primary analytical techniques for separating isomers of this compound?

The most effective techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and crystallization.

-

HPLC is a versatile and widely accessible technique. Reversed-phase HPLC is a common starting point, but achieving selectivity often requires specialized columns and careful mobile phase optimization.[5]

-